(9-Phenanthrylmethyl)(triphenyl)phosphonium chloride

Description

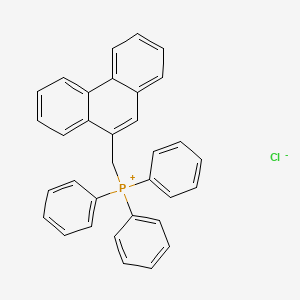

(9-Phenanthrylmethyl)(triphenyl)phosphonium chloride is a quaternary phosphonium salt with a phenanthrene moiety attached via a methyl group to the central phosphorus atom. The compound’s structure comprises three phenyl groups and a chloride counterion. Its primary applications include acting as a precursor in Wittig reactions for synthesizing alkenes and serving as a catalyst or intermediate in organic synthesis . The bulky phenanthrylmethyl group imparts unique steric and electronic properties, influencing its reactivity, solubility, and thermal stability compared to simpler phosphonium salts.

Properties

IUPAC Name |

phenanthren-9-ylmethyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H26P.ClH/c1-4-15-28(16-5-1)34(29-17-6-2-7-18-29,30-19-8-3-9-20-30)25-27-24-26-14-10-11-21-31(26)33-23-13-12-22-32(27)33;/h1-24H,25H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBRVNGSRANOBX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC3=CC=CC=C3C4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H26ClP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Phenanthrylmethyl)(triphenyl)phosphonium chloride typically involves the reaction of triphenylphosphine with 9-bromomethylphenanthrene in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(9-Phenanthrylmethyl)(triphenyl)phosphonium chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphonium salts.

Scientific Research Applications

(9-Phenanthrylmethyl)(triphenyl)phosphonium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides.

Biology: The compound can be used in studies involving cell membrane permeability and mitochondrial function.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (9-Phenanthrylmethyl)(triphenyl)phosphonium chloride involves its interaction with cellular membranes and mitochondrial components. The phenanthrylmethyl group allows the compound to penetrate lipid bilayers, while the triphenylphosphonium moiety targets the mitochondria. This dual functionality makes it a valuable tool in studies of cellular metabolism and drug delivery.

Comparison with Similar Compounds

Structural and Functional Variations

Phosphonium salts differ primarily in their organic substituents, which dictate their chemical behavior. Below is a comparative analysis:

Reactivity in Wittig Reactions

- Phenanthrylmethyl derivative : The bulky phenanthrene group slows reaction kinetics due to steric hindrance but stabilizes ylides, enabling selective alkene formation .

- Methyl and benzyl derivatives : Smaller substituents allow faster ylide formation, making them preferred for high-yield, rapid reactions .

- Fluorenyl and naphthyl derivatives : Extended aromatic systems enhance ylide stability, suitable for synthesizing conjugated alkenes in materials science .

Physical and Thermal Properties

- Melting Points : Fluorenyl and phenanthrylmethyl derivatives exhibit higher melting points (>300°C) due to aromatic stacking, whereas methyl derivatives melt at ~250°C .

- Solubility: Methyl and benzyl salts are more soluble in polar solvents (e.g., DMF, ethanol), while bulky aromatic derivatives require non-polar solvents (e.g., toluene) .

Research Findings and Industrial Relevance

- Synthetic Utility : Phenanthrylmethyl derivatives are niche reagents for synthesizing sterically hindered alkenes, while methyl and benzyl salts dominate large-scale industrial Wittig reactions .

- Thermal Degradation : Phosphonium salts with aromatic substituents decompose at higher temperatures, making them suitable for high-temperature polymer processing .

- Toxicity: Limited data exist for phenanthrylmethyl derivatives, but similar compounds require precautions against inhalation and skin contact .

Biological Activity

(9-Phenanthrylmethyl)(triphenyl)phosphonium chloride is a compound that has garnered attention for its potential biological activities, particularly in relation to cancer cell inhibition and antimicrobial properties. This article explores its synthesis, mechanisms of action, and various biological effects supported by recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through the alkylation of triphenylphosphine with 9-phenanthrylmethyl bromide, resulting in a quaternary phosphonium salt. Its structure allows for significant interactions with cellular membranes, particularly mitochondrial membranes, which are crucial for its biological activity.

The primary mechanism through which this compound exerts its effects is through mitochondrial targeting. The triphenylphosphonium (TPP) moiety facilitates selective accumulation in mitochondria, leading to:

- Mitochondrial Dysfunction : The compound induces mitochondrial membrane depolarization, which is a precursor to apoptosis in cancer cells.

- Cell Cycle Arrest : It has been observed to cause G1/S phase cell cycle arrest in various cancer cell lines, including colon cancer (HST-116), melanoma (A375), prostate cancer (PC-3), and breast carcinoma (T-47D) cells .

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxicity towards malignant cells while showing lower toxicity to non-malignant cells. The IC50 values for various cancer cell lines are summarized below:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HST-116 (Colon) | <10 | Selective growth inhibition observed |

| A375 (Melanoma) | <10 | Induces autophagy and caspase-independent apoptosis |

| PC-3 (Prostate) | <10 | Significant cytotoxic effects noted |

| T-47D (Breast) | <10 | Promotes mitochondrial dysfunction |

These findings indicate that the compound's potency may be enhanced by its hydrophobic characteristics, allowing for better membrane penetration and mitochondrial targeting .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial activity against a range of pathogens. Research indicates that it can effectively disrupt bacterial membranes due to its cationic nature, which allows it to interact preferentially with negatively charged bacterial membranes.

Antibacterial Efficacy

The minimum inhibitory concentrations (MICs) against various bacterial strains have been reported as follows:

| Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.250 | Effective against multi-drug resistant strains |

| Escherichia coli | 0.500 | Broad-spectrum activity observed |

| Pseudomonas aeruginosa | 1.000 | Significant selectivity over mammalian cells |

| MDR Gram-negative bacteria | 32 | Challenging strains resistant to multiple antibiotics |

These results suggest that the compound may serve as a potential therapeutic agent against drug-resistant infections .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in both laboratory settings and preclinical models. For instance:

- Cancer Cell Models : In vitro studies demonstrated that treatment with the compound resulted in significant reductions in cell viability across multiple cancer types, particularly when combined with other therapeutic agents.

- Animal Models : Preliminary animal studies indicated that systemic administration led to tumor regression without notable toxicity to normal tissues, emphasizing its potential for targeted therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.